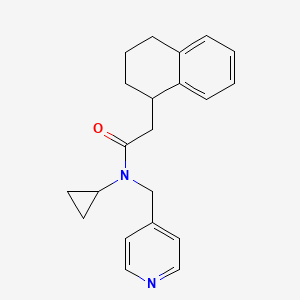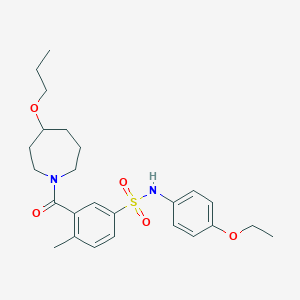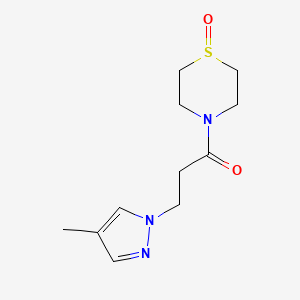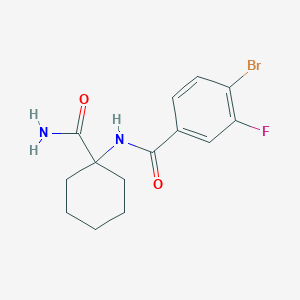![molecular formula C22H22N4O2 B6963937 (3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone](/img/structure/B6963937.png)
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone is a complex organic compound. The compound’s structure combines a phenyl group, a hexahydro pyrano-pyrrole ring system, and a pyrazolylpyridine moiety. This molecular complexity suggests it might be explored for varied biochemical and industrial uses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Preparation of this compound generally involves multi-step synthesis. A potential route might start with the cyclization of phenylsubstituted precursors to form the hexahydro-pyrano[4,3-b]pyrrole ring. This intermediate can then be coupled with 2-pyrazol-1-ylpyridine through a sequence of alkylation or acylation reactions, facilitated by suitable catalysts and solvents under controlled temperatures and pressures.
Industrial Production Methods: For large-scale synthesis, methods like batch reactors or continuous flow systems are typically employed. The choice of industrial methods would hinge on the compound’s stability, yield requirements, and economic considerations. Optimizing reaction conditions to maximize yield and purity while minimizing by-products is key in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound may undergo oxidative transformations, typically affecting the pyridine or pyrazole rings.
Reduction: Selective reduction reactions might target the pyrano[4,3-b]pyrrole ring, potentially altering its hydrogenation state.
Substitution: Nucleophilic and electrophilic substitution reactions could occur on the phenyl group or the pyridine ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reductants such as sodium borohydride.
Substitution: Electrophilic substitutions might use reagents like sulfuric acid, while nucleophilic substitutions could involve strong bases like sodium hydride.
Major Products:
Oxidative by-products may include carboxyl derivatives or hydroxylated intermediates.
Reductive products might feature varied hydrogenation states.
Substituted derivatives could introduce functional groups like hydroxyl, nitro, or halide groups.
Wissenschaftliche Forschungsanwendungen
This compound holds potential across several domains:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical reactions.
Biology: Could be investigated for its biological activity, including potential enzyme inhibition or receptor binding properties.
Medicine: Prospective pharmaceutical uses, particularly if the compound exhibits significant bioactivity or therapeutic potential.
Industry: Potential use in material science, such as in the development of new polymers or chemical sensors.
Wirkmechanismus
The compound’s mechanism of action would depend on its interaction with biological targets. The phenyl and pyridine moieties could participate in π-π stacking interactions with protein residues. The pyrazolyl group might engage in hydrogen bonding with active sites. These interactions could influence molecular pathways, potentially modulating enzyme activity or receptor function.
Vergleich Mit ähnlichen Verbindungen
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-yl)pyridin-4-one: A structurally analogous compound but with a ketone group in place of the methanone.
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-yl)pyridin-4-amine: Similar structure but featuring an amine group.
Uniqueness: This compound’s unique combination of the pyrano-pyrrole ring with the pyrazolylpyridine moiety sets it apart, possibly endowing it with distinct chemical and biological properties, making it a versatile candidate for various applications.
Hope that sparks your scientific curiosity!
Eigenschaften
IUPAC Name |
(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-(2-pyrazol-1-ylpyridin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c27-22(17-7-10-23-21(13-17)26-11-4-9-24-26)25-14-18(16-5-2-1-3-6-16)19-15-28-12-8-20(19)25/h1-7,9-11,13,18-20H,8,12,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEOAELBTIDULLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2C1N(CC2C3=CC=CC=C3)C(=O)C4=CC(=NC=C4)N5C=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[(5-fluoropyridin-2-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6963854.png)
![4-fluoro-N-[(2-methylpyrazol-3-yl)methyl]-3-morpholin-4-ylsulfonylaniline](/img/structure/B6963860.png)



![[1-Oxo-1-(1-oxo-1,4-thiazinan-4-yl)-3-phenylpropan-2-yl]urea](/img/structure/B6963902.png)
![3-[(5-bromo-6-methylpyridin-2-yl)amino]-N-cyclohexylpropanamide](/img/structure/B6963909.png)
![1-(1-methylimidazol-2-yl)-N-[(3-pyridin-2-ylphenyl)methyl]ethanamine](/img/structure/B6963912.png)
![4-[[Cyclopropyl(3-phenylbutanoyl)amino]methyl]benzamide](/img/structure/B6963927.png)

![1-[5-[2-(1H-indol-2-yl)piperidine-1-carbonyl]-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B6963933.png)
![1-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)-2-pyridin-3-yloxypropan-1-one](/img/structure/B6963935.png)
![methyl N-[(3-methoxyphenyl)-(1-methylimidazol-2-yl)methyl]carbamate](/img/structure/B6963939.png)
![(3-methyltriazolo[4,5-b]pyridin-7-yl)-(3-phenyl-3,3a,4,6,7,7a-hexahydro-2H-pyrano[4,3-b]pyrrol-1-yl)methanone](/img/structure/B6963943.png)
